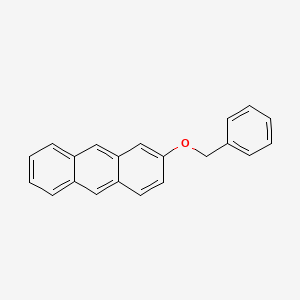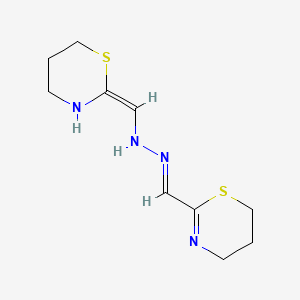![molecular formula C16H14Cl2N2O2S2 B14347093 2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide] CAS No. 93775-78-1](/img/structure/B14347093.png)
2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfide linkage between two N-(2-chlorophenyl)acetamide groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] typically involves the reaction of N-(2-chlorophenyl)acetamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide bond. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological processes involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond-containing proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] involves its ability to form and cleave disulfide bonds. This property allows it to interact with various molecular targets, particularly proteins containing cysteine residues. The compound can modulate the redox state of these proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-methylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-ethylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-isopropylphenyl)acetamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
93775-78-1 |
|---|---|
Molecular Formula |
C16H14Cl2N2O2S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[2-(2-chloroanilino)-2-oxoethyl]disulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-11-5-1-3-7-13(11)19-15(21)9-23-24-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
QOODUAGAXZARHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
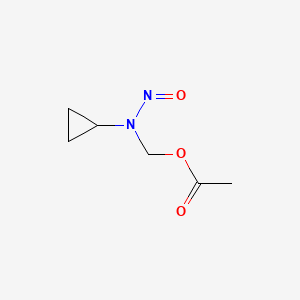
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
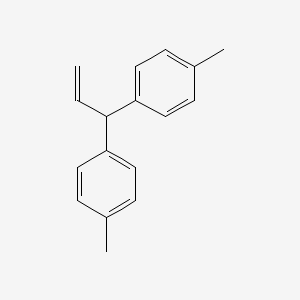
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
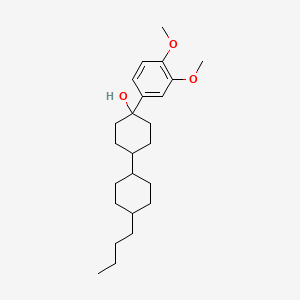
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
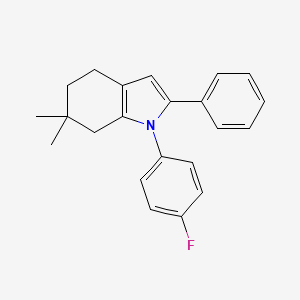
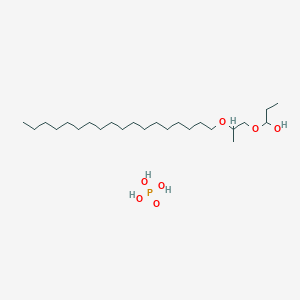
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
